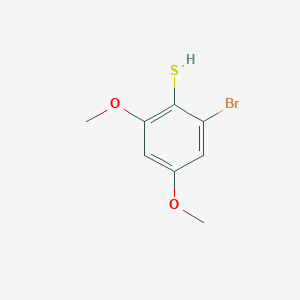

2-Bromo-4,6-dimethoxybenzene-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO2S |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

2-bromo-4,6-dimethoxybenzenethiol |

InChI |

InChI=1S/C8H9BrO2S/c1-10-5-3-6(9)8(12)7(4-5)11-2/h3-4,12H,1-2H3 |

InChI Key |

YWEHOLFKSKHPAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)S)OC |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations

Reactivity Profiles of the Thiol Moiety (-SH)

The thiol group is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation-reduction reactions.

The oxidation of thiols is a fundamental process in organic chemistry. nih.gov The primary oxidation product of a thiol is a disulfide, which results from the formation of a sulfur-sulfur bond between two thiol molecules. This transformation can proceed through one- or two-electron redox pathways, often involving intermediate species. nih.gov

One-electron oxidation of a cysteine, for example, generates thiyl radicals. The recombination of two thiyl radicals leads to the formation of a disulfide. nih.gov Alternatively, two-electron thiol oxidation can occur via multiple mechanisms, with common pathways involving a sulfenic acid (RSOH) intermediate. This intermediate reacts rapidly with another thiol to yield the corresponding disulfide. nih.gov The formation of disulfide bonds is a critical process for the proper folding of many proteins in vivo. nih.gov

While specific studies on the oxidation of 2-Bromo-4,6-dimethoxybenzene-1-thiol are not extensively detailed in the available literature, it is expected to undergo oxidation to form the corresponding disulfide, bis(2-bromo-4,6-dimethoxyphenyl) disulfide, under mild oxidizing conditions. Further oxidation to higher oxidation states, such as sulfinic or sulfonic acids, would require stronger oxidizing agents.

Thiols are excellent nucleophiles and readily participate in addition and alkylation reactions. The direct cross-coupling of two different thiols can be challenging as it often leads to a statistical mixture of homodimers and the desired heterodimer. nih.govresearchgate.net To overcome this, specific reagents have been developed. For instance, bromo-ynones serve as thiol-click reagents that allow for the stepwise, one-pot cross-clicking of two distinct thiols in aqueous media. nih.govresearchgate.net This method creates a link between the two thiols through a single carbon atom, mimicking a disulfide bridge. nih.govresearchgate.net

Given its nucleophilic character, the thiol group of this compound is expected to react readily with electrophiles. Alkylation with alkyl halides would proceed via an S\N2 mechanism to furnish the corresponding thioethers. It would also be expected to participate in Michael additions to α,β-unsaturated carbonyl compounds.

Thiols and thiolates are known to act as ligands for a variety of metal ions, forming metal-sulfur bonds. The nature of these interactions can range from simple coordination complexes to more complex structures involved in catalysis and biological systems. However, specific research detailing the coordination chemistry of this compound and its properties as a ligand in metal complexes is not prominently featured in the surveyed scientific literature.

Reactivity of the Aromatic Bromide (-Br)

The carbon-bromine bond on the aromatic ring is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions.

The aromatic bromide of this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. nih.gov This reaction typically employs a palladium catalyst and a base. nih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reactivity of the halide in the oxidative addition step generally follows the trend I > OTf > Br > Cl. libretexts.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction is a powerful tool for C-C bond formation and has seen broad application in organic synthesis. organic-chemistry.orgnih.govthieme-connect.de

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This reaction is conducted under mild conditions and is widely used in the synthesis of complex molecules. wikipedia.orgnih.gov

Below are tables summarizing the general conditions for these key cross-coupling reactions, which would be applicable to this compound.

Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | Aryl bromides, iodides, chlorides, triflates | Electrophilic partner |

| Organoboron Reagent | Arylboronic acids, arylboronic esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Reaction medium |

Table 2: General Reaction Conditions for Heck Coupling

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | Aryl bromides, iodides | Electrophilic partner |

| Alkene | Styrene, acrylates, ethylene | Olefinic partner |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the generated HX |

| Solvent | DMF, NMP, Acetonitrile | Reaction medium |

Table 3: General Reaction Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | Aryl bromides, iodides | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene, propargyl alcohol | Alkyne partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst |

| Copper(I) Co-catalyst | CuI | Co-catalyst |

| Base | Et₃N, Diisopropylamine | Base and often solvent |

| Solvent | THF, DMF | Reaction medium |

Nucleophilic aromatic substitution (S\NAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

The this compound molecule possesses two methoxy (B1213986) groups, which are electron-donating, and a thiol group. These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. For nucleophilic aromatic substitution to proceed efficiently on electron-rich aromatic systems, an additional strong electron-withdrawing group is typically required. nih.gov Therefore, this compound is expected to be relatively unreactive towards S\NAr reactions under standard conditions. Forcing conditions or the use of a very strong nucleophile might be necessary to effect substitution, but other reaction pathways might compete.

Metalation and Lithiation Reactions for Further Functionalization

The presence of a bromine atom on the aromatic ring of this compound opens up versatile pathways for functionalization through metalation, particularly lithiation. The primary mechanism for this transformation is the halogen-lithium exchange reaction. This reaction is typically rapid and proceeds via the treatment of the aryl bromide with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. wikipedia.org

The generally accepted mechanism involves the formation of an "ate-complex" where the organolithium reagent coordinates to the bromine atom. This is followed by the exchange of the bromine atom for the lithium atom, generating a highly reactive aryllithium intermediate and an alkyl bromide byproduct. wikipedia.org The presence of two electron-donating methoxy groups on the aromatic ring can influence the rate of this exchange. While methoxy groups are known to accelerate directed ortho-metalation by coordinating with the lithium reagent, their electronic effect on the bromine-lithium exchange rate in this specific substitution pattern is more nuanced. wikipedia.orgwikipedia.org

The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the former position of the bromine atom. This allows for the synthesis of a diverse range of derivatives.

Table 1: Theoretical Examples of Functionalization via Lithiation of this compound

| Electrophile | Reagent | Product |

| Carbon dioxide | 1. n-BuLi, THF, -78 °C2. CO₂ (g)3. H₃O⁺ | 2-Mercapto-3,5-dimethoxybenzoic acid |

| Formaldehyde | 1. n-BuLi, THF, -78 °C2. HCHO3. H₃O⁺ | (2-Mercapto-3,5-dimethoxyphenyl)methanol |

| N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C2. DMF3. H₃O⁺ | 2-Mercapto-3,5-dimethoxybenzaldehyde |

| Trimethylsilyl chloride | 1. n-BuLi, THF, -78 °C2. (CH₃)₃SiCl | (2-Bromo-4,6-dimethoxyphenyl)trimethylsilane |

Note: The thiol group is acidic and would be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the lithium reagent would be required, or the thiol would need to be protected prior to the halogen-lithium exchange.

Another potential pathway for metalation is directed ortho-metalation (DoM). The methoxy groups are strong directing groups for this type of reaction. wikipedia.org In principle, deprotonation could occur at the position ortho to one of the methoxy groups. However, in the case of this compound, the position ortho to the C4-methoxy group is already substituted with the thiol group, and the position ortho to the C6-methoxy group is blocked by the bromine atom. The position between the two methoxy groups (C5) is a potential site for deprotonation, though this would be directed by both methoxy groups. The acidity of the thiol proton and the high reactivity of the bromine in halogen-lithium exchange make directed ortho-metalation of a C-H bond on the ring less likely to be the primary reaction pathway when using strong organolithium bases.

Influence of Methoxy Substituents (-OCH₃) on Aromatic Ring Reactivity and Selectivity

The two methoxy groups at positions 4 and 6 exert a profound influence on the reactivity of the aromatic ring and the selectivity of its transformations through a combination of electronic and steric effects.

In electrophilic aromatic substitution (EAS) , the methoxy group is a powerful activating and ortho, para-directing group. This is due to its strong +M (mesomeric) or +R (resonance) effect, where the lone pairs on the oxygen atom are delocalized into the π-system of the benzene (B151609) ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The increase in electron density is most pronounced at the positions ortho and para to the methoxy group.

In this compound, the directing effects of the two methoxy groups and the other substituents must be considered collectively. The C4-methoxy group directs to the C3 and C5 positions. The C6-methoxy group directs to the C5 and C1 (ipso) positions. The thiol group is also an ortho, para-director, activating the ring. The bromine atom is a deactivating ortho, para-director. The cumulative effect of these groups makes the C5 position the most likely site for electrophilic attack, as it is activated by both methoxy groups and the thiol group. The C3 position is activated by one methoxy group and the thiol group. Steric hindrance from the adjacent bromine and thiol groups would also influence the regioselectivity.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Major Product (Predicted) | Rationale |

| Nitration (HNO₃, H₂SO₄) | 2-Bromo-4,6-dimethoxy-5-nitrobenzene-1-thiol | Strong directing effect of two methoxy groups to the C5 position. |

| Bromination (Br₂, FeBr₃) | 2,5-Dibromo-4,6-dimethoxybenzene-1-thiol | Activation by methoxy and thiol groups directs to the C5 position. |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | 2-Bromo-1-(2-mercapto-3,5-dimethoxyphenyl)ethan-1-one | Acylation at the C5 position due to strong activation and directing effects. |

In nucleophilic aromatic substitution (NAS) , the effect of the methoxy groups is more complex. Generally, electron-donating groups like methoxy deactivate the ring towards NAS, which is favored by electron-withdrawing groups. However, if the reaction proceeds via an SNAr mechanism, the methoxy groups can stabilize the Meisenheimer complex intermediate if they are located ortho or para to the leaving group. In the case of this compound, a nucleophile could potentially displace the bromide. The presence of the methoxy groups, particularly the one at C4 (para to the bromine), could have a modest stabilizing effect on the intermediate through resonance.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. The methoxy groups in this compound can exert stereoelectronic control in several ways. The orientation of the methoxy groups (the conformation of the methyl group relative to the aromatic ring) can influence the extent of their resonance donation.

A key stereoelectronic effect involving oxygen-containing substituents is the anomeric effect, which describes the preference for certain conformations in molecules containing a heteroatom adjacent to another heteroatom. While not a classical anomeric system, the interactions between the lone pairs of the methoxy oxygens and the antibonding orbitals of adjacent C-C or C-Br bonds can influence the conformational preferences and reactivity of the molecule. For instance, the alignment of a lone pair on a methoxy oxygen anti-periplanar to the σ* orbital of the C-Br bond could potentially facilitate a reaction at that site. In more complex transformations, such as those involving the formation of new rings, the stereoelectronic influence of the methoxy groups would be critical in determining the transition state energies and, consequently, the stereochemical outcome of the reaction.

Intramolecular Cyclization and Rearrangement Pathways

The substitution pattern of this compound provides the necessary functionalities for potential intramolecular cyclization reactions to form heterocyclic systems. A common strategy involves the formation of a bond between the sulfur atom of the thiol group and an adjacent carbon atom on the aromatic ring.

One plausible pathway is through a nucleophilic aromatic substitution mechanism where the thiolate anion, formed by deprotonation of the thiol, acts as an internal nucleophile to displace the adjacent bromide. This type of reaction, often referred to as a Smiles rearrangement or an intramolecular SNAr reaction, would lead to the formation of a thianaphthene (benzothiophene) derivative. This reaction is typically promoted by a base to generate the thiolate.

Another possibility for cyclization involves a radical mechanism. Homolytic cleavage of the C-Br bond, for instance through photolysis or with a radical initiator, could generate an aryl radical. This radical could then be trapped intramolecularly by the thiol group, leading to the formation of a sulfur-containing heterocycle.

Rearrangement pathways for this specific molecule are less obvious without specific reaction conditions that might induce them. However, under certain conditions, such as in the presence of strong acids or upon heating, rearrangements involving the methoxy groups or other parts of the molecule could potentially occur, though these are likely to be less favorable than the more direct functionalization and cyclization pathways.

Table 3: Potential Intramolecular Cyclization Products of this compound

| Reaction Type | Conditions (Proposed) | Product |

| Intramolecular SNAr | Base (e.g., NaH, K₂CO₃), Heat | 4,6-Dimethoxybenzo[b]thiophene |

| Radical Cyclization | Radical Initiator (e.g., AIBN), Heat | 4,6-Dimethoxybenzo[b]thiophene |

| Palladium-catalyzed Cyclization | Pd catalyst, Base, Ligand | 4,6-Dimethoxybenzo[b]thiophene |

Advanced Spectroscopic and Crystallographic Elucidation of Reaction Products and Intermediates

High-Resolution NMR Spectroscopy for Complex Structural Assignments and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 2-Bromo-4,6-dimethoxybenzene-1-thiol, a series of NMR experiments would be required to assign all proton and carbon signals and establish their relationships.

1D and 2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Detailed Analysis

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information on the chemical environment of the hydrogen and carbon atoms. For the target molecule, one would expect to observe signals for the two aromatic protons, the thiol proton, and the protons of the two distinct methoxy (B1213986) groups in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for the six aromatic carbons (four of which are substituted) and the two methoxy carbons.

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the two aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively linking the aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern by showing correlations from the methoxy protons to their attached aromatic carbons and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which can help confirm the relative positions of the substituents on the aromatic ring.

A hypothetical table of expected NMR data is presented below to illustrate the type of information these techniques would yield.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1-SH | ~3.5-4.5 (s, 1H) | - | C2, C6 |

| C2 | - | ~105-115 | H3 |

| C3 | ~6.5-6.8 (d, 1H) | ~95-105 | C1, C2, C4, C5 |

| C4 | - | ~160-170 | H3, H5, OCH₃ |

| C5 | ~6.4-6.7 (d, 1H) | ~90-100 | C1, C3, C4, C6 |

| C6 | - | ~155-165 | H5, OCH₃ |

| 4-OCH₃ | ~3.8-4.0 (s, 3H) | ~55-60 | C4 |

Isotopic Labeling Studies for Mechanistic Pathway Elucidation

To investigate reaction mechanisms involving this compound, isotopic labeling studies would be invaluable. For instance, synthesizing the molecule with a ¹³C-labeled methoxy group or a deuterium-labeled thiol group would allow researchers to track the fate of these specific atoms through a reaction sequence using NMR or mass spectrometry. This provides unambiguous evidence for bond-forming and bond-breaking steps.

High-Resolution Mass Spectrometry for Reaction Pathway Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of elemental formulas for the parent compound and any intermediates or products in a reaction. Techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) would be used. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic pattern in the mass spectrum, serving as a clear signature for the presence of a bromine atom in the molecule or its fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations in Reaction Mixtures

Vibrational spectroscopy is highly effective for identifying functional groups and monitoring their changes during a chemical reaction.

FT-IR (Fourier-Transform Infrared) Spectroscopy: For the target compound, an FT-IR spectrum would be expected to show a weak but sharp S-H stretching vibration around 2550-2600 cm⁻¹. Other key peaks would include C-O stretches for the methoxy groups (~1200-1250 cm⁻¹ and ~1000-1050 cm⁻¹) and aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).

Raman Spectroscopy: This technique is often complementary to FT-IR. The S-H stretch is typically weak in Raman as well, but the aromatic ring vibrations and the C-S stretching vibration (~600-750 cm⁻¹) can provide useful information.

Monitoring the disappearance of the S-H stretch or the appearance of new functional group signals (e.g., a carbonyl group if the thiol were oxidized) would be a primary application in reaction monitoring.

Hypothetical Vibrational Spectroscopy Data

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S-H Stretch | FT-IR, Raman | 2550 - 2600 |

| Aromatic C-H Stretch | FT-IR | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR | 2850 - 3000 |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 |

| Asymmetric C-O Stretch | FT-IR | 1200 - 1250 |

| Symmetric C-O Stretch | FT-IR | 1000 - 1050 |

In-Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

To gain a deeper understanding of reaction kinetics and identify transient intermediates, in-situ spectroscopic methods are employed. This involves using specially adapted probes to collect spectra (e.g., FT-IR, Raman, or NMR) directly from the reaction vessel as the reaction proceeds. This real-time data acquisition allows for the construction of concentration profiles of reactants, intermediates, and products over time, providing powerful insights into the reaction mechanism that cannot be obtained from analyzing isolated time points.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations of Electronic Structure and Frontier Orbitals

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. For 2-Bromo-4,6-dimethoxybenzene-1-thiol, DFT calculations would provide insights into its electronic structure, including the distribution of electron density and the energies of its molecular orbitals. Key parameters derived from these calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Electron-donating ability |

| LUMO Energy | Data not available | Electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Chemical reactivity and stability |

| Dipole Moment | Data not available | Polarity and intermolecular interactions |

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. For this compound, these calculations could be employed to study its reactivity in various chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, one can determine the reaction's thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energy). Identifying the geometry of the transition state provides a detailed picture of the reaction mechanism at the molecular level.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable bonds (e.g., C-S, C-O), MD simulations can explore its conformational landscape. This analysis would reveal the most stable conformations and the energy barriers between them. Furthermore, MD simulations can be used to investigate intermolecular interactions, such as how molecules of this compound interact with each other or with solvent molecules, providing insights into its bulk properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants.

IR Spectroscopy: Prediction of vibrational frequencies and their intensities, corresponding to the stretching and bending of chemical bonds.

UV-Vis Spectroscopy: Calculation of electronic transition energies and oscillator strengths, which correspond to the absorption of light in the ultraviolet-visible range.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. For a series of related thiophenol derivatives, including this compound, a QSRR model could be developed. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally determined reactivity data. Such models are valuable for predicting the reactivity of new, untested compounds within the same chemical class.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the application of This compound in the contexts outlined in the request. Extensive and targeted searches for the use of this specific compound as a precursor for functional organic materials or as a ligand in transition metal catalysis did not yield any published research findings.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the following topics for this particular compound:

Exploration of the Compound in Materials Science and Catalysis

Role as a Ligand or Ligand Precursor in Transition Metal Catalysis:No research could be located that discusses the design or synthesis of thiol-based ligands from 2-Bromo-4,6-dimethoxybenzene-1-thiol, nor its application in mediating C-C, C-N, or C-S bond-forming reactions.

While related compounds containing bromo, thiol, and methoxybenzene functionalities are utilized in materials science and catalysis, the specific substitution pattern of this compound appears to be uncharacterized in the scientific literature for these applications. Consequently, the generation of a thorough and factual article strictly adhering to the provided outline is not feasible at this time.

Catalyst Deactivation and Regeneration Studies in Systems Involving Thioaromatics

Thioaromatic compounds, including sulfur-containing molecules like this compound, are recognized as potential catalyst poisons in various industrial processes. researchgate.net The sulfur atom in the thiol group can strongly chemisorb onto the active metal sites of heterogeneous catalysts, such as those based on palladium, nickel, or copper, leading to a reduction in catalytic activity. researchgate.netmdpi.com This deactivation occurs because the sulfur atom blocks the sites that are essential for the intended chemical reaction. researchgate.net The strength of this metal-sulfur bond can make the poisoning significant, even at minimal concentrations of the sulfur compound. researchgate.net

Catalyst deactivation by sulfur compounds is dependent on factors like temperature and time. mdpi.com At lower temperatures, sulfur coverage on the catalyst surface can become complete and irreversible. mdpi.com Conversely, at higher reaction temperatures, the extent of sulfur coverage may decrease, making regeneration a viable option. mdpi.com

Regeneration of sulfur-poisoned catalysts is a critical area of study to extend catalyst lifetime and improve process economics. Several methods have been investigated, with varying degrees of success depending on the specific catalyst and the nature of the sulfur poisoning. mdpi.comnih.gov High-temperature treatments are among the most common strategies.

Common Catalyst Regeneration Strategies for Sulfur Poisoning:

| Regeneration Method | Description | Key Findings and Efficacy |

| High-Temperature Oxidation | The poisoned catalyst is treated with an oxidizing agent, typically air or oxygen, at elevated temperatures. This process converts strongly chemisorbed sulfur species into volatile sulfur oxides (SO₂ and SO₃), which then desorb from the catalyst surface. researchgate.netmdpi.com | This is often the most effective method for regenerating sulfur-poisoned catalysts. mdpi.com For Pd/C catalysts, oxidation with hot air can remove chemisorbed sulfur. researchgate.net |

| High-Temperature Steam Treatment | The catalyst is exposed to steam at high temperatures. This method can help remove sulfur deposits, although its effectiveness can be lower compared to oxidation. | For Ni-based catalysts, a longer reaction time is required for regeneration by steam compared to oxidation. mdpi.com |

| Water Washing | This method involves washing the catalyst with water to dissolve and remove deactivating species, such as sulfates that may have formed on the surface. nih.govbohrium.com | Particularly effective for removing species like ammonium (B1175870) bisulfate. bohrium.com For Mn-Cu/AC catalysts, water washing was more effective than thermal regeneration at restoring activity by removing surface sulfates. nih.gov |

| High-Temperature Sulfur-Free Treatment | The catalyst is heated in an inert or reducing atmosphere that is free of sulfur compounds, aiming to desorb the poisoning species. | This method is generally less effective than oxidative regeneration, especially for strongly bound sulfur. |

Applications in Supramolecular Chemistry and Self-Assembly

The unique molecular structure of this compound, featuring a thiol group, a substituted aromatic ring, and a bromine atom, makes it a molecule of interest for supramolecular chemistry and the controlled self-assembly of complex structures.

Thiol-Mediated Self-Assembled Monolayers (SAMs) on Metal Surfaces

Thiols are well-known for their ability to spontaneously form highly ordered, crystalline-like monolayers on the surfaces of noble metals, a process known as self-assembly. sigmaaldrich.com These structures, called self-assembled monolayers (SAMs), are created by simply placing a metal substrate, most commonly gold, into a dilute solution of the thiol. sigmaaldrich.com The formation of these monolayers is driven by a strong, stable interaction between the sulfur atom of the thiol and the gold surface, which is on the order of 45 kcal/mol. sigmaaldrich.comrsc.org

In the context of this compound, the molecule would anchor to a gold surface via its thiol "headgroup." The substituted benzene (B151609) ring would constitute the main body of the monolayer, and the van der Waals forces between adjacent aromatic rings would contribute to the ordering and packing of the molecules on the surface. sigmaaldrich.com While simple alkanethiols have been studied extensively, aromatic thiols introduce additional interactions, such as π-π stacking, which can influence the final structure. nsf.gov

The properties of the SAM can be precisely controlled by the chemical nature of the molecules used. The bromo and dimethoxy functional groups on the benzene ring of this compound would define the chemistry of the exposed surface, influencing properties like wettability, adhesion, and corrosion resistance. mdpi.com

Key Components and Interactions in Thiol-Based SAMs:

| Component/Interaction | Role in the Assembly of this compound |

| Thiol Headgroup (-SH) | Acts as the anchor, forming a strong bond with the metal substrate (e.g., gold), initiating the self-assembly process. sigmaaldrich.comrsc.org |

| Aromatic Backbone | The dimethoxybenzene ring provides structural integrity to the monolayer. |

| Intermolecular van der Waals Forces | These interactions between the aromatic rings of adjacent molecules are a key driving force for the dense packing and ordering of the monolayer. sigmaaldrich.com |

| Substituent Functional Groups (-Br, -OCH₃) | These groups form the terminal surface of the SAM, dictating its chemical and physical properties. They can also participate in secondary, in-plane interactions that affect molecular packing. |

Non-Covalent Interactions in Crystal Engineering

Crystal engineering involves the design and synthesis of solid-state structures with desired properties, which is largely governed by controlling the non-covalent interactions between molecules. The molecular structure of this compound is rich with functional groups capable of participating in a variety of these interactions, making it a potentially valuable building block for designing complex crystalline architectures.

The primary non-covalent interactions that this compound can engage in include:

Hydrogen Bonding : Although sulfur is less electronegative than oxygen, the thiol group can act as a hydrogen bond donor in weak S-H···S or S-H···O interactions. uva.es The methoxy (B1213986) groups can act as hydrogen bond acceptors.

Halogen Bonding : The bromine atom can participate in halogen bonds, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. researchgate.net This type of interaction is a powerful tool for controlling crystal packing.

π-π Stacking : The electron-rich aromatic ring can interact with adjacent rings through π-π stacking, which helps to stabilize layered structures. researchgate.net

C-H···O and C-H···π Interactions : Weak hydrogen bonds involving the carbon-hydrogen bonds of the methyl groups or the aromatic ring can also play a significant role in determining the final crystal structure. researchgate.net

The interplay of these varied and directional interactions allows for the formation of complex supramolecular architectures. researchgate.net By understanding and utilizing these interactions, it is possible to guide the self-assembly of this compound into specific, predictable, and functional solid-state materials.

Potential Non-Covalent Interactions for this compound:

| Type of Interaction | Responsible Functional Group(s) | Potential Role in Crystal Structure |

| Hydrogen Bonding | Thiol (-SH), Methoxy (-OCH₃) | Directing molecular assembly into chains or sheets. uva.es |

| Halogen Bonding | Bromo (-Br) | Forming specific directional links between molecules to build robust frameworks. researchgate.net |

| π-π Stacking | Benzene Ring | Promoting the formation of columnar or layered structures. researchgate.net |

| Dispersion Forces | Entire Molecule | Contributing to overall crystal density and stability. |

Advanced Applications in Organic Synthesis and Pharmaceutical Building Blocks

Utilization as a Synthetic Synthon for Complex Organic Molecules

The title compound serves as a highly effective building block, or synthon, for the assembly of intricate organic molecules. Its utility stems from the differential reactivity of its functional groups, which can be selectively addressed under various reaction conditions to build molecular complexity in a stepwise and controlled manner.

2-Bromo-4,6-dimethoxybenzene-1-thiol is a key starting material for the synthesis of various sulfur-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and materials science.

Thiophenes: The thiol group of the compound can participate in cyclization reactions to form thiophene rings. Classical methods like the Paal-Knorr synthesis, involving the reaction of 1,4-dicarbonyl compounds with a sulfur source, can be adapted to utilize this functionalized thiol. wikipedia.org The presence of the bromo and dimethoxy groups on the benzene (B151609) ring allows for the synthesis of highly substituted benzothiophene derivatives. These substituents can be further modified, providing a route to a diverse library of thiophene-based molecules. For instance, the bromine atom can be used for cross-coupling reactions to introduce various aryl or alkyl groups. researchgate.net

Benzothiazoles: The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol derivative with various functional groups like aldehydes, ketones, or carboxylic acids. nih.govekb.eg While this compound is not a direct precursor in the most common routes (which typically require an amino group ortho to the thiol), its structural motif is relevant. It can be chemically modified, for example, through nitration and subsequent reduction, to generate the corresponding aminothiophenol, which can then undergo cyclization to form substituted benzothiazoles. nih.govmdpi.com The dimethoxy groups on the benzene ring electronically influence the reactivity of the molecule, potentially affecting the efficiency and outcome of the cyclization reactions. organic-chemistry.org

Table 1: Synthetic Routes to Sulfur-Containing Heterocycles

| Heterocycle | General Method | Role of this compound Moiety |

|---|---|---|

| Thiophene Derivatives | Paal-Knorr Synthesis | The thiol group acts as the sulfur source for ring formation with a 1,4-dicarbonyl compound. |

| Gewald Reaction | Can be adapted to use the thiol in condensation with α-cyanoesters and a carbonyl compound in the presence of a base. | |

| Benzothiazole Derivatives | Condensation with Aldehydes/Acids | Following conversion to the corresponding 2-aminothiophenol, it undergoes condensation and cyclization to form the benzothiazole ring. nih.govekb.eg |

| Intramolecular Cyclization | After modification to introduce a suitable ortho-functional group, intramolecular cyclization can yield the benzothiazole core. nih.gov |

The structural framework of this compound is found within or can be elaborated into subunits of various natural products. In total synthesis, where the goal is the complete chemical synthesis of a complex natural product from simple precursors, this compound can serve as a crucial intermediate. nih.govresearchgate.net Its functional handles—the thiol, the bromo substituent, and the methoxy (B1213986) groups—offer multiple points for strategic bond formation.

For example, the thiol group can be used to introduce sulfur-containing fragments or to direct the stereochemistry of subsequent reactions. The bromo-substituent is a versatile handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), allowing for the attachment of complex side chains or the construction of larger ring systems. nih.gov The methoxy groups can influence the reactivity of the aromatic ring and can also be demethylated to reveal phenol functionalities, which are common in many natural products and provide further sites for chemical modification.

While specific total syntheses directly employing this compound are not extensively documented in readily available literature, its utility can be inferred from syntheses involving similar brominated thiophenol or dimethoxybenzene derivatives. google.comnih.gov

Scaffold for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. nih.govfrontiersin.org this compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive functional groups. mdpi.com

Starting from this central scaffold, a library of compounds can be generated by systematically varying the substituents at three key positions:

The Thiol Group (S-functionalization): The thiol can be alkylated, arylated, or acylated to introduce a wide variety of appendages.

The Bromo Group (C-functionalization): The bromine atom can be substituted using a vast array of cross-coupling reactions to introduce different alkyl, alkenyl, alkynyl, or aryl groups. mdpi.com

The Aromatic Ring: The electron-rich nature of the dimethoxy-substituted ring allows for electrophilic aromatic substitution reactions at the position ortho to the thiol group, introducing another point of diversity.

This multi-directional approach allows for the rapid generation of a large number of distinct molecules from a single, readily accessible starting material, which is a hallmark of successful diversity-oriented synthesis and combinatorial chemistry efforts. cam.ac.uknih.gov

Table 2: Potential Reactions for Diversity-Oriented Synthesis

| Position | Reaction Type | Reagents/Catalysts | Potential New Groups |

|---|---|---|---|

| Thiol (-SH) | Alkylation | Alkyl halides, base | Alkyl, Benzyl |

| Arylation | Aryl halides, Pd or Cu catalyst | Aryl, Heteroaryl | |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether chains | |

| Bromo (-Br) | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl | |

| Heck Coupling | Alkenes, Pd catalyst | Alkenyl | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino | |

| Aromatic Ring | Halogenation | NBS, NCS | Bromo, Chloro |

| Nitration | HNO₃/H₂SO₄ | Nitro |

Chemo- and Regioselective Transformations in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. The efficiency of MCRs relies on the ability to control the chemo- and regioselectivity of the transformations.

This compound possesses distinct reactive sites that can be selectively targeted in MCRs. nih.gov The soft nucleophilicity of the thiol group makes it highly reactive towards soft electrophiles, such as those generated in situ during many MCRs. In contrast, the bromine atom on the aromatic ring is generally unreactive under these conditions but can be specifically activated using a transition metal catalyst.

This differential reactivity allows for the design of MCRs where the thiol group participates in the initial bond-forming cascade, while the bromo-substituent remains intact for subsequent post-MCR modifications. For example, in a photocatalytic thiol-yne-ene coupling reaction, the thiol could add across an alkyne, and the resulting vinyl sulfide could then react with an alkene, all while preserving the bromo-functionality for a final cross-coupling step. researchgate.net This chemo- and regioselectivity is crucial for building molecular complexity efficiently and with high atom economy. nih.gov

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-Bromo-4,6-dimethoxybenzene-1-thiol and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher reproducibility. researchgate.netyoutube.com

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. mdpi.comnih.gov This can lead to higher yields and purities, as well as the ability to safely handle hazardous intermediates. mdpi.com For the synthesis of thioaromatics, flow chemistry can facilitate multi-step sequences, minimizing the need for isolation and purification of intermediates. researchgate.net The integration of in-line purification and analysis tools can further streamline the synthetic process.

Automated synthesis platforms, often incorporating robotic systems and artificial intelligence, are revolutionizing the way chemists design and execute experiments. youtube.comsigmaaldrich.com These platforms can rapidly screen a wide range of reaction conditions to identify optimal parameters for the synthesis of this compound and its analogs. youtube.com By combining automated synthesis with high-throughput screening, researchers can accelerate the discovery of new derivatives with desired properties. youtube.com The use of pre-filled reagent cartridges and standardized protocols simplifies the synthetic workflow, making it accessible to a broader range of researchers. sigmaaldrich.comyoutube.com

Table 1: Comparison of Batch vs. Flow Chemistry for Thioaromatic Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Limited | Precise |

| Safety | Potential for runaway reactions | Enhanced |

| Scalability | Challenging | Straightforward |

| Reproducibility | Variable | High |

| Multi-step Synthesis | Requires isolation of intermediates | Can be telescoped |

Development of Sustainable and Biocatalytic Pathways for Thioaromatics

In line with the growing emphasis on green chemistry, future research will focus on developing more sustainable and environmentally friendly methods for the synthesis of thioaromatics like this compound. This includes the use of biocatalysts and the exploration of reactions in greener solvents. researchgate.netrsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. researchgate.netresearchgate.net Enzymes such as laccases and peroxidases have been explored for the synthesis of polyphenolic compounds and could potentially be adapted for the functionalization of thioaromatics. researchgate.net The immobilization of enzymes can further enhance their stability and reusability, making biocatalytic processes more economically viable. lookchem.com

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Advanced spectroscopic techniques that allow for in-situ reaction monitoring are invaluable tools in this regard. americanpharmaceuticalreview.com

Raman and infrared (IR) spectroscopy are powerful techniques for real-time analysis of chemical reactions. americanpharmaceuticalreview.com By monitoring the changes in vibrational spectra, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products. americanpharmaceuticalreview.com This information provides critical insights into reaction kinetics and mechanisms. Surface-enhanced Raman scattering (SERS) and surface-enhanced hyper-Raman scattering (SEHRS) can provide enhanced sensitivity for studying reactions occurring at surfaces, which is particularly relevant for heterogeneous catalysis. nih.govacs.org

Fluorescent probes are also being developed for the sensitive and selective detection of thiophenols. nih.govnih.govrsc.orgdocumentsdelivered.comresearchgate.net These probes can be used to monitor the presence of thioaromatics in various environments and to study their reactivity. The design of probes with large Stokes shifts and near-infrared (NIR) emission is particularly desirable for biological applications. documentsdelivered.comresearchgate.net

Theoretical Prediction of Novel Reactivity and Molecular Design for Targeted Synthesis

Computational chemistry and theoretical modeling are playing an increasingly important role in predicting the reactivity of molecules and in the rational design of new synthetic targets. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the reactivity of this compound and its derivatives. beilstein-journals.org

By calculating parameters such as molecular orbital energies and electrostatic potentials, researchers can gain insights into the regioselectivity and stereoselectivity of reactions. This knowledge can be used to design more efficient and selective synthetic routes. Theoretical calculations can also be used to predict the properties of novel molecules, allowing for the in-silico screening of potential candidates for specific applications before they are synthesized in the laboratory. This approach can save significant time and resources in the drug discovery and materials development processes.

Potential for Advanced Functional Material Development through Chemical Design

The unique combination of functional groups in this compound makes it an attractive building block for the development of advanced functional materials. The thiol group can be used for surface modification and nanoparticle functionalization, while the bromo and methoxy (B1213986) groups can be further functionalized to tune the material's properties. nih.gov

Thiol-functionalized polymers have shown promise in applications such as heavy metal adsorption. mdpi.com By incorporating this compound into polymer structures, it may be possible to create materials with enhanced selectivity and capacity for capturing environmental pollutants. The presence of the bromine atom allows for further modification through cross-coupling reactions, enabling the synthesis of complex polymer architectures. rsc.orgorganic-chemistry.org

Furthermore, organosulfur compounds are known to play a vital role in organic photoelectric materials. researchgate.net The specific electronic properties endowed by the sulfur atom, combined with the tunable aromatic core of this compound, could be exploited in the design of novel materials for applications in electronics and photonics.

Opportunities in Interdisciplinary Research Collaborations

The full potential of this compound can be best realized through interdisciplinary research collaborations. The synthesis and characterization of this compound and its derivatives require expertise in synthetic organic chemistry. However, exploring its applications in areas such as materials science, biology, and medicine necessitates collaboration with researchers from these fields.

For example, collaborations with materials scientists could lead to the development of novel polymers and nanocomposites with tailored properties. mdpi.com Partnerships with biologists and pharmacologists could facilitate the investigation of the biological activity of derivatives of this compound, potentially leading to the discovery of new therapeutic agents. nih.gov Such interdisciplinary efforts are crucial for translating fundamental chemical research into practical applications that can address societal challenges.

Q & A

Basic Research Question

- Stepwise Bromination : Use controlled equivalents of Br₂ (1.05 eq.) at −10°C to avoid di-bromination.

- Protecting Groups : Acetylate the thiol before bromination, then deprotect with NaOH/MeOH.

- In-Situ Monitoring : Raman spectroscopy tracks reaction progress (C-Br stretch ≈ 550 cm⁻¹).

- Purification : Flash chromatography (silica gel, hexane/EtOAc) isolates the product from regioisomers .

How does the bromine substituent influence cross-coupling reactivity compared to other halogens?

Advanced Research Question

Bromine’s moderate electronegativity and leaving-group ability make it suitable for Suzuki-Miyaura couplings. Comparative studies show:

What methodological frameworks ensure reproducibility in kinetic studies of this compound?

Advanced Research Question

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading).

- In-Line Analytics : ReactIR tracks intermediate formation (e.g., Pd-thiolate complexes).

- Statistical Validation : Apply Grubbs’ test to exclude outliers and report 95% confidence intervals. A 2023 protocol emphasized triplicate runs and negative controls to validate thiol stability data .

How can researchers resolve contradictions in spectroscopic vs. computational data?

Advanced Research Question

Discrepancies often arise from solvent effects or basis set limitations. Strategies include:

- Implicit/Explicit Solvent Models : Compare PCM (implicit) vs. QM/MM (explicit) simulations.

- Benchmarking : Test DFT functionals (e.g., B3LYP vs. M06-2X) against experimental NMR shifts.

- Docking Studies : For bioactivity assays, molecular docking (AutoDock Vina) validates interactions not captured by spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.